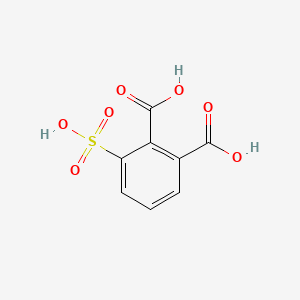

3-Sulfophthalic acid

Cat. No. B8807194

Key on ui cas rn:

26657-75-0

M. Wt: 246.20 g/mol

InChI Key: SDGNNLQZAPXALR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04354038

Procedure details

403.9 g (91.4%), corresponding to 369 g (100%), (1.5 mols), of the dry monosodium salt of a mixture of 3-sulphophthalic acid and 4-sulphophthalic acid are added to 960 g of 50% strength sodium hydroxide solution (12 mols of NaOH), which have been initially introduced into a nickel autoclave with a capacity of 1.3 l. The autoclave is closed and kept at a temperature of 260° C. for a period of 10 hours, during which time a maximum pressure of 28 bars is set up. After the reaction has ended, the contents of the autoclave are allowed to cool, the suspension is removed and the reactor is rinsed with about 1000 ml of water. The suspension is warmed to 80° C. and introduced carefully, in the course of 1 hour, into a mixture of 1500 ml of crude concentrated hydrochloric acid and 300 g of ice, whilst stirring vigorously. Vigorous evolution of gas due to the carbon dioxide and sulphur dioxide liberated is observed. After all of the mixture has run in, residues of sulphur dioxide are driven off by warming for two hours at 90° C., and the mixture is then cooled slowly to room temperature. The crystal slurry which is filtered off is dried in a vacuum drying cabinet at 90° C. and 20 mm Hg and gives a yield of 201 g (97% of theory) of 3-hydroxybenzoic acid with a purity of 99.9%. The water content is 0.01% and the sodium chloride content is 0.1%. No other impurities are detectable.

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

[Na].S([C:6]1[CH:14]=[CH:13][CH:12]=[C:8]([C:9]([OH:11])=[O:10])[C:7]=1C(O)=O)(O)(=O)=O.S(C1C=C(C(O)=O)C(=CC=1)C(O)=O)(O)(=O)=[O:19].[OH-].[Na+]>[Ni]>[OH:19][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10] |f:3.4,^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

369 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(O)C1=C(C(C(=O)O)=CC=C1)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(O)C=1C=C(C(C(=O)O)=CC1)C(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

12 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

whilst stirring vigorously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave is closed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the suspension is removed

|

WASH

|

Type

|

WASH

|

|

Details

|

the reactor is rinsed with about 1000 ml of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introduced carefully, in the course of 1 hour, into a mixture of 1500 ml of crude concentrated hydrochloric acid and 300 g of ice

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by warming for two hours at 90° C.

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is then cooled slowly to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystal slurry which is filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is dried in a vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying cabinet at 90° C.

|

Outcomes

Product

Details

Reaction Time |

10 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=C(C(=O)O)C=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | ||

| YIELD: PERCENTYIELD | 97% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |